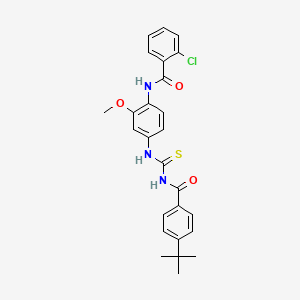
N-(4-(3-(4-(叔丁基)苯甲酰基)硫脲基)-2-甲氧基苯基)-2-氯苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is a complex organic compound that features a combination of functional groups including a benzoyl group, a thioureido group, a methoxy group, and a chlorobenzamide group
科学研究应用
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation of 4-tert-butylbenzoyl chloride with mesitylene, promoted by aluminum chloride (AlCl3) as a catalyst . The final step involves the coupling of the intermediate product with 2-chlorobenzamide in the presence of a suitable base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
化学反应分析
Types of Reactions
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzamides.
作用机制
The mechanism of action of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide involves its interaction with specific molecular targets. The thioureido group can form hydrogen bonds with proteins, potentially inhibiting their function. The benzoyl and methoxy groups can interact with hydrophobic pockets in enzymes, enhancing binding affinity .
相似化合物的比较
Similar Compounds
4-tert-Butylbenzoyl chloride: Used in similar synthetic routes and has comparable reactivity.
4-tert-Butylbenzoic acid: Shares the tert-butylbenzoyl moiety but lacks the thioureido and chlorobenzamide groups.
4-tert-Butylbenzyl chloride: Similar in structure but with a benzyl group instead of a benzoyl group.
Uniqueness
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity not found in simpler analogs.
生物活性
N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide is a complex organic compound with potential biological activities, particularly in the field of cancer research. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H20ClN2O2S, and it features a thiourea moiety, which is known for its diverse biological activities. The presence of the tert-butyl group enhances lipophilicity, potentially improving the compound's bioavailability.
Structural Formula
Synthesis
The synthesis of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide typically involves:
- Reaction of 4-tert-butylbenzoyl isothiocyanate with 2-methoxy-4-chlorobenzamine.
- Use of triethylamine as a base to facilitate the reaction.
- Purification through recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of EGFR : The epidermal growth factor receptor (EGFR) plays a critical role in cell proliferation and survival. Inhibition of EGFR by this compound leads to reduced proliferation of cancer cells.
- SIRT1 Inhibition : Silent mating type information regulation-1 (SIRT1) is involved in various cellular processes, including aging and metabolism. Inhibition by this compound may contribute to its anticancer effects by altering metabolic pathways.
Anticancer Properties
Research indicates that N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide exhibits significant cytotoxicity against various cancer cell lines, including:
The compound's effectiveness appears to be dose-dependent, with higher concentrations leading to increased cell death.
Case Studies
- Study on MDA-MB-231 Cells : A study demonstrated that treatment with the compound resulted in G1 phase arrest and apoptosis in breast cancer cells, indicating its potential as a therapeutic agent in breast cancer management.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting promising efficacy in vivo.
Comparative Analysis
To contextualize the biological activity of N-(4-(3-(4-(tert-butyl)benzoyl)thioureido)-2-methoxyphenyl)-2-chlorobenzamide, it can be compared with other thiourea derivatives:
属性
IUPAC Name |
N-[4-[(4-tert-butylbenzoyl)carbamothioylamino]-2-methoxyphenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O3S/c1-26(2,3)17-11-9-16(10-12-17)23(31)30-25(34)28-18-13-14-21(22(15-18)33-4)29-24(32)19-7-5-6-8-20(19)27/h5-15H,1-4H3,(H,29,32)(H2,28,30,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPJQYGQLLLQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














